molecular formula C14H21N2NaO4S B12089308 Sodium 6-hexanamidopenicillanate CAS No. 575-47-3

Sodium 6-hexanamidopenicillanate

Katalognummer: B12089308
CAS-Nummer: 575-47-3
Molekulargewicht: 336.38 g/mol
InChI-Schlüssel: PGGDFLXSXDLMKV-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 6-hexanamidopenicillanate is a chemical compound with the molecular formula C14H21N2NaO4S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of penicillin, which is a well-known antibiotic.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sodium 6-hexanamidopenicillanate typically involves the reaction of penicillin derivatives with hexanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using advanced chemical engineering techniques. The process is designed to be efficient and cost-effective, ensuring a consistent supply of high-quality compound for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Sodium 6-hexanamidopenicillanate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified forms of the original compound .

Wissenschaftliche Forschungsanwendungen

Sodium 6-hexanamidopenicillanate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Employed in biological research to study its effects on different biological systems.

    Medicine: Investigated for its potential therapeutic applications, including its antibacterial properties.

    Industry: Utilized in the production of various chemical products and materials

Wirkmechanismus

The mechanism of action of sodium 6-hexanamidopenicillanate involves its interaction with specific molecular targets in bacterial cells. The compound inhibits the synthesis of bacterial cell walls, leading to the death of the bacteria. This mechanism is similar to that of other penicillin derivatives, which target the penicillin-binding proteins in bacterial cells .

Vergleich Mit ähnlichen Verbindungen

Sodium 6-hexanamidopenicillanate can be compared with other penicillin derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which may confer unique properties and applications compared to other similar compounds.

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and properties make it a valuable tool in scientific research and industrial applications.

Eigenschaften

CAS-Nummer

575-47-3

Molekularformel

C14H21N2NaO4S

Molekulargewicht

336.38 g/mol

IUPAC-Name

sodium;6-(hexanoylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C14H22N2O4S.Na/c1-4-5-6-7-8(17)15-9-11(18)16-10(13(19)20)14(2,3)21-12(9)16;/h9-10,12H,4-7H2,1-3H3,(H,15,17)(H,19,20);/q;+1/p-1

InChI-Schlüssel

PGGDFLXSXDLMKV-UHFFFAOYSA-M

Kanonische SMILES

CCCCCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.